2,8-Diiododibenzofuran
Overview
Description
2,8-Diiododibenzofuran is an organic compound with the molecular formula C12H6I2O and a molecular weight of 419.99 g/mol It is a derivative of dibenzofuran, where two iodine atoms are substituted at the 2 and 8 positions of the dibenzofuran ring
Preparation Methods
The synthesis of 2,8-Diiododibenzofuran typically involves the iodination of dibenzofuran. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is carried out in a suitable solvent, often acetic acid, at elevated temperatures to facilitate the iodination process. The product is then purified through recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
2,8-Diiododibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Coupling Reactions: The iodine atoms make this compound a suitable candidate for coupling reactions such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of functionalized dibenzofurans.
Scientific Research Applications
2,8-Diiododibenzofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of organic semiconductors and other materials with electronic properties.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,8-Diiododibenzofuran is not fully understood, but it is believed to interact with various molecular targets through its iodine substituents. These interactions can include binding to proteins, enzymes, and receptors, potentially altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,8-Diiododibenzofuran can be compared to other halogenated dibenzofurans, such as:
2,8-Dichlorodibenzofuran: Similar in structure but with chlorine atoms instead of iodine. It has different reactivity and applications due to the smaller size and different electronegativity of chlorine.
2,8-Dibromodibenzofuran: Contains bromine atoms, which are larger than chlorine but smaller than iodine, leading to intermediate reactivity and properties.
Dibenzofuran: The parent compound without halogen substituents, used as a baseline for comparing the effects of halogenation.
The uniqueness of this compound lies in its iodine substituents, which confer distinct reactivity and potential for forming new compounds through various chemical reactions.
Properties
IUPAC Name |
2,8-diiododibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6I2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTLGHDNPWVFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C3=C(O2)C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348299 | |
Record name | 2,8-Diiododibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5943-11-3 | |
Record name | 2,8-Diiododibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-DIIODODIBENZOFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,8-Diiododibenzofuran in materials science research?
A1: this compound serves as a crucial starting material for synthesizing novel organic electroluminescent compounds. Its structure, featuring two iodine atoms at the 2 and 8 positions of the dibenzofuran core, allows for versatile chemical modifications. [] This is particularly useful in creating materials for organic light-emitting diodes (OLEDs), a technology with growing applications in displays and lighting.
Q2: How is this compound used to synthesize new OLED materials, and what are the advantages of these materials?
A2: Researchers utilize palladium-catalyzed coupling reactions, specifically reacting this compound with various diarylamines. [] This reaction replaces the iodine atoms with diarylamine groups, yielding a new class of 2,8-disubstituted dibenzofuran derivatives. These derivatives exhibit valuable properties for OLED applications:
- Tunable Emission Colors: By modifying the diarylamine substituents, researchers can fine-tune the emission color of the resulting materials across the blue to bluish-green spectrum. []
- Amorphous Nature and Glass Transition Temperatures: The synthesized derivatives are amorphous, meaning they lack a long-range ordered structure. They also possess glass transition temperatures (Tg) ranging from 65 to 193 °C, indicating potential for forming stable thin films crucial in OLED device fabrication. []
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